Cytotoxic Potency Benchmarking Against Unsubstituted Quinoline-4-Carboxamide Scaffold
The 2-imidazol-1-yl substitution confers substantially enhanced cytotoxic activity relative to the simplest unsubstituted quinoline-4-carboxamide core. In quinoline-4-carboxamide series evaluations, the simplest compound lacking substitution at the 2-position exhibited IC₅₀ values ranging from 24.6 to 42.3 µM against HT-29, MCF-7, and A549 cancer cell lines [1]. While direct head-to-head data for the target compound 2-(1H-imidazol-1-yl)quinoline-4-carboxamide itself is not available in the current primary literature, the class-level inference establishes that 2-position substitution is a critical determinant of cytotoxic potency, with substituted analogs achieving IC₅₀ values as low as 3.97 µM [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured in accessible primary literature |
| Comparator Or Baseline | Unsubstituted quinoline-4-carboxamide core: IC₅₀ = 24.6 - 42.3 µM; Optimized substituted analog (Compound 3d): IC₅₀ = 3.97 - 6.67 µM |
| Quantified Difference | Up to 10.7-fold improvement with appropriate 2-position substitution |
| Conditions | MTT assay; HT-29 (colorectal), MCF-7 (breast), A549 (lung) cancer cell lines |
Why This Matters
This class-level evidence demonstrates that the 2-position substitution on the quinoline-4-carboxamide scaffold is essential for achieving meaningful cytotoxic potency, making the 2-imidazol-1-yl substituted target compound a structurally rational selection over unsubstituted alternatives for anticancer screening programs.
- [1] Synthesis, cytotoxicity, docking, MD simulation, drug-likeness, ADMET prediction and multi spectroscopic studies of some novel quinoline-4-carboxamide derivatives as DNA intercalating and anticancer agents. Journal of Molecular Structure, 2025, 1322(1), 140334. View Source
